

The history and initial development of Roxindole (EMD-49980).

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Compound of Interest

Compound Name: Roxindole

Cat. No.: B1679591

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An In-depth Technical Guide to the History and Initial Development of **Roxindole** (EMD-49980)

Introduction and Developmental History

Roxindole, with the developmental code name EMD-49980, is a psychoactive compound of the indolylbutyl-piperidine class developed by Merck KGaA.[1][2] Its initial development in the late 1980s and early 1990s targeted schizophrenia, based on its potent activity at dopamine D2-like receptors.[3][4] Early open-label clinical studies in schizophrenic patients revealed only modest antipsychotic efficacy.[3] However, these trials unexpectedly discovered that **Roxindole** produced significant and rapid antidepressant and anxiolytic effects.[3]

This pivotal finding led to a strategic shift in its clinical development, with subsequent research focusing on its potential as a treatment for major depression.[3][5] Further investigations also explored its therapeutic utility in Parkinson's disease and for treating prolactinoma.[1][3] Despite these efforts and promising early results in depression, **Roxindole** has never been commercially marketed.[1] A modified, high-yield synthetic route for its preparation was later described, highlighting the key step of a phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole.[6]

Pharmacological Profile

Roxindole possesses a complex multi-target pharmacology, acting as a potent agonist at dopamine autoreceptors while also engaging with multiple serotonin receptor subtypes and the

serotonin transporter.[4][7] This profile distinguishes it from typical antipsychotics and antidepressants.

Receptor Binding Affinity

Roxindole demonstrates high affinity for human dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor. Its affinity is moderate for the 5-HT1D receptor and low for the 5-HT1B receptor.[8]

Receptor Subtype (human, recombinant)	pKi	Ki (nM)	Reference
Dopamine D2 (short isoform)	8.55	2.82	[1][8]
Dopamine D3	8.93	1.17	[1][8]
Dopamine D4 (4-repeat isoform)	8.23	5.89	[1][8]
Serotonin 5-HT1A	9.42	0.380	[1][8]
Serotonin 5-HT1B	6.00	-	[8]
Serotonin 5-HT1D	7.05	-	[8]

Functional Activity

Functionally, **Roxindole** acts as a partial agonist at D2, D3, D4, and 5-HT1A receptors, with a notable preference for presynaptic D2 autoreceptors.[1][4] It is also a potent serotonin reuptake inhibitor.[1][7] In functional assays, it was found to be over 20-fold more potent at stimulating D3 receptors compared to D2 or D4 receptors.[8]

Receptor/Transporter (human)	Assay	Activity	pEC50	Emax (% vs. Dopamine/5-HT)	Reference
Dopamine D2	[35S]GTPyS Binding	Weak Partial Agonist	7.88	10.5%	[8]
Dopamine D3	[35S]GTPyS Binding	Partial Agonist	9.23	30.0%	[8]
Dopamine D4	[35S]GTPyS Binding	Partial Agonist	7.69	35.1%	[8]
Serotonin 5-HT1A	[35S]GTPyS Binding	Partial Agonist	-	59.6%	[8]
Serotonin Transporter (SERT)	Reuptake Assay	Inhibitor	-	IC50 = 1.4 nM	[1]

Key Preclinical Studies & Methodologies

A series of preclinical behavioral and biochemical studies in rodents established **Roxindole's** unique pharmacological profile, indicating a departure from classical antipsychotics.

Dopaminergic Activity Models

Studies confirmed **Roxindole's** efficacy in models sensitive to dopamine antagonism but also highlighted its lack of extrapyramidal side effects, a common issue with typical antipsychotics. [9]

Experimental Model	Species	Effect	ED50 (s.c.)	Reference
Apomorphine-induced Climbing	Mice	Inhibition	1.4 mg/kg	[2][4]
Apomorphine-induced Stereotypy	Rats	Inhibition	0.65 mg/kg	[2][4]
Conditioned Avoidance Response	Rats	Inhibition	1.5 mg/kg	[2][4]
Haloperidol-induced Catalepsy	Rats	Antagonism	-	[9]

Experimental Protocols

- Receptor Binding Assays (Generic Protocol):
 - Source: Membranes from CHO cells stably expressing recombinant human receptor subtypes (D2S, D3, D4.4, 5-HT1A, 5-HT1B, 5-HT1D) were used.[8]
 - Radioligand: Specific radioligands (e.g., [3H]spiperone for D2/D3/D4, [3H]8-OH-DPAT for 5-HT1A) were used at concentrations near their K_d values.
 - Incubation: Membranes were incubated with the radioligand and various concentrations of **Roxindole** in an appropriate buffer.
 - Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.
 - Detection: Radioactivity trapped on the filters was quantified using liquid scintillation counting.
 - Analysis: IC₅₀ values were determined from competition curves and converted to K_i values using the Cheng-Prusoff equation.[8]

- [35S]GTPyS Functional Binding Assay:
 - Principle: This assay measures G-protein activation following receptor agonism.
 - Procedure: Cell membranes expressing the receptor of interest were incubated with GDP, varying concentrations of **Roxindole**, and [35S]GTPyS.[8]
 - Measurement: Agonist binding promotes the exchange of GDP for [35S]GTPyS on the G α subunit. The amount of bound [35S]GTPyS was measured by scintillation counting after filtration.[8]
 - Analysis: Data were analyzed to determine E_{max} (maximal effect relative to a full agonist like dopamine or serotonin) and EC₅₀ (concentration for 50% of maximal effect) values.[8]
- Apomorphine-Induced Climbing in Mice:
 - Animals: Male Albino Swiss mice were used.[9]
 - Procedure: Mice were pre-treated with **Roxindole** (subcutaneous injection). After a set time, they were challenged with apomorphine, a dopamine agonist that induces climbing behavior.
 - Scoring: The climbing behavior was observed and scored by a trained observer blind to the treatment conditions.
 - Endpoint: The ED₅₀, the dose of **Roxindole** required to inhibit the climbing response by 50%, was calculated.[2][4]

Initial Clinical Development

Roxindole's clinical journey was marked by a significant redirection based on emergent findings.

Schizophrenia Trials

Initial open-label trials were conducted in patients with schizophrenia.[3] While the drug was well-tolerated, it showed only modest efficacy in treating both positive and negative symptoms of the disorder.[3][7]

- Experimental Protocol (Open-Label Study):
 - Population: A small cohort of inpatients diagnosed with schizophrenia (e.g., 15 patients).[7]
 - Treatment: Patients were treated with **Roxindole** for a fixed duration, typically 28 days.[5][7]
 - Dosage: A fixed daily dose (e.g., 15 mg/day) was administered.[5]
 - Assessments: Psychopathological status was evaluated at baseline and at regular intervals using standardized scales like the Brief Psychiatric Rating Scale (BPRS). Neuroendocrinological profiles (e.g., prolactin, TSH, GH levels) were also assessed.[7]
 - Outcome: The primary outcome was the change in psychiatric rating scale scores from baseline to the end of treatment.

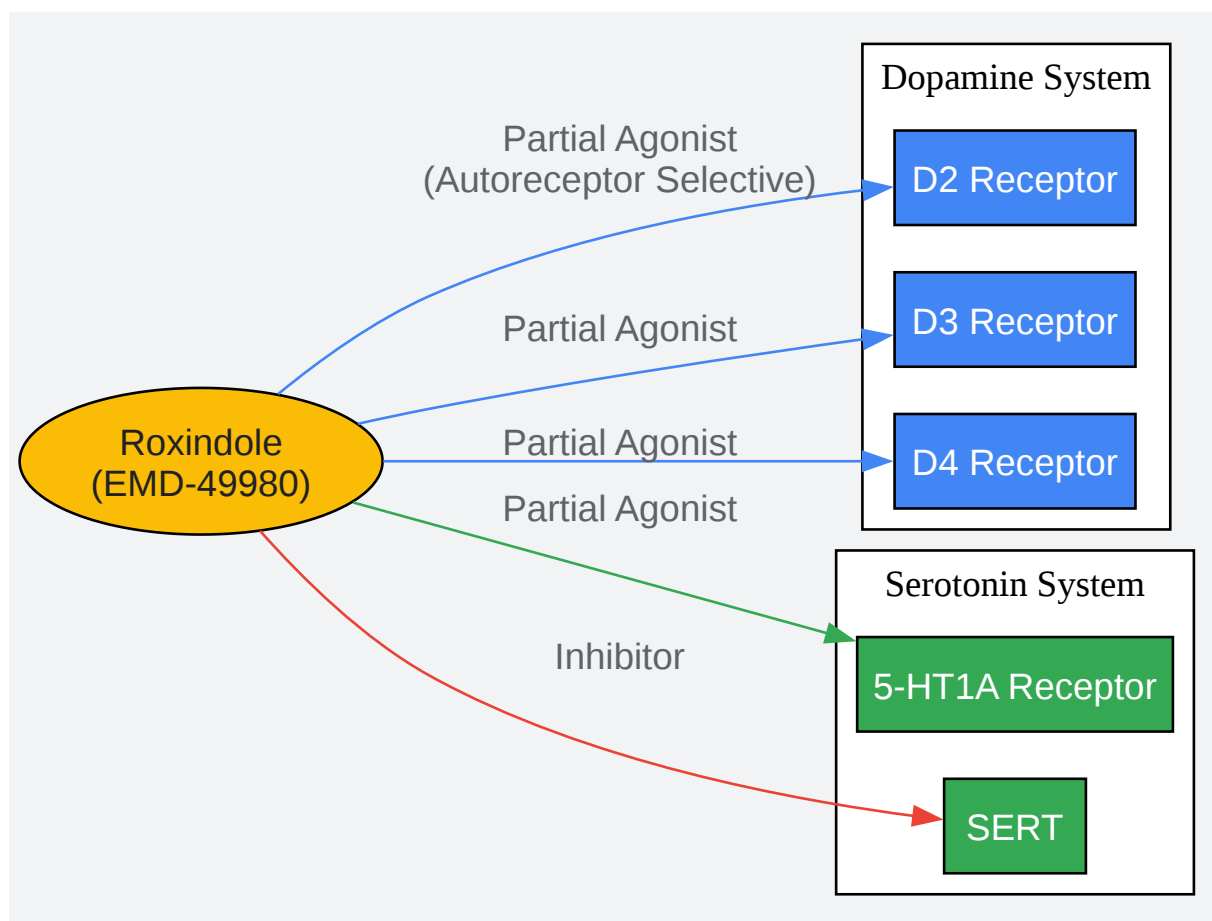
Repurposing for Major Depression

The antidepressant effects observed in schizophrenia trials prompted new studies focused on major depression. An open clinical trial involving 12 inpatients with major depression (DSM-III-R criteria) was conducted.[5]

- Results: After 4 weeks of treatment with 15 mg/day of **Roxindole**, 8 out of 12 patients showed a significant response, defined as at least a 50% reduction in their Hamilton Depression Rating Scale (HAMD-17) scores.[5] Notably, the onset of action was rapid, with several responders improving within the first week of treatment.[5]

Visualizations

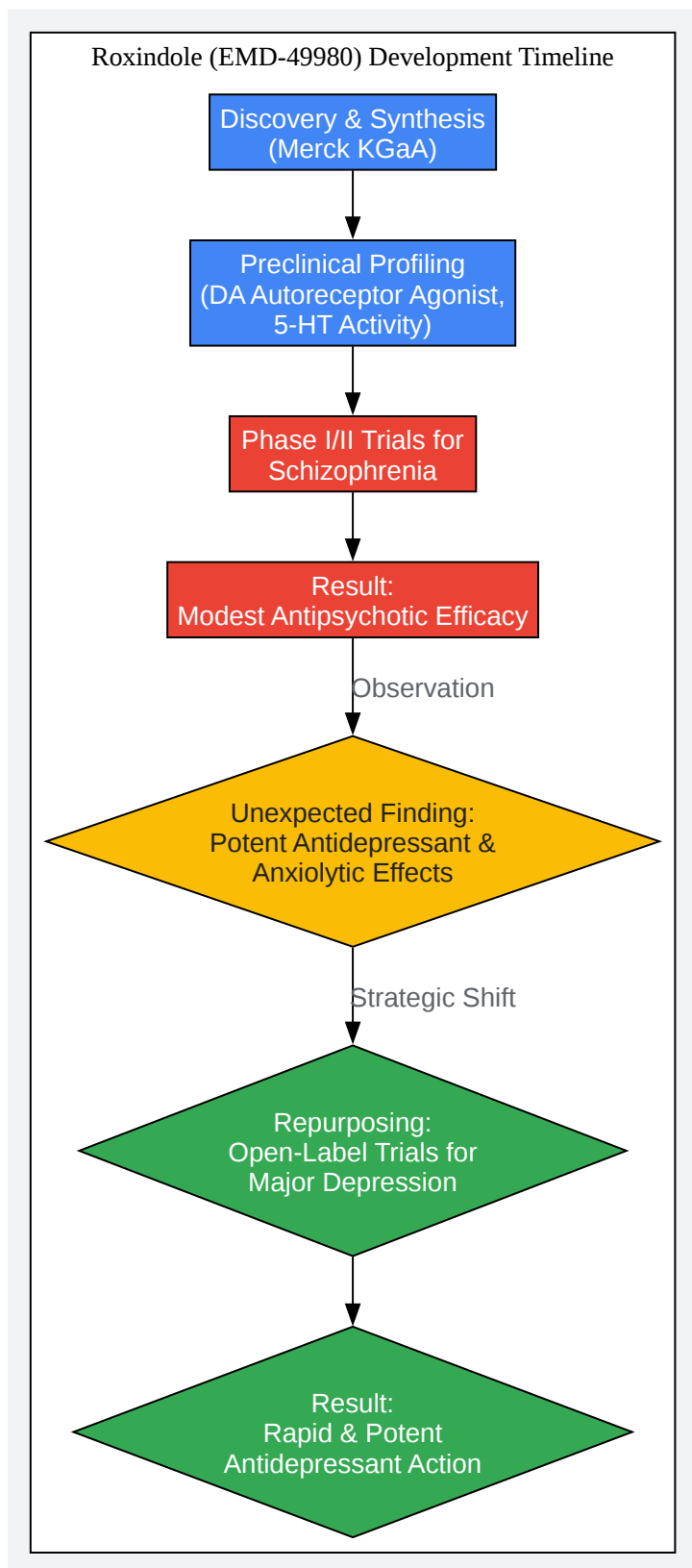
Roxindole's Primary Signaling Interactions



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Caption: Primary molecular targets and mechanisms of action for **Roxindole**.

Initial Development and Repurposing Workflow



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References

- 1. Roxindole - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roxindole [medbox.iib.me]
- 4. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple procedure for synthesis of roxindole, a dopamine D2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroendocrinological profile of roxindole, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
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